Boldenone Cypionate
Description
Historical Overview of Boldenone (B1667361) and its Esters in Scientific Inquiry
The parent compound, boldenone, also known as 1-dehydrotestosterone, was first patented in 1949. wikipedia.org It is a naturally occurring steroid and an analogue of testosterone (B1683101), from which it differs by a double bond at the 1-position. wikipedia.orgnih.gov In the 1950s and 1960s, scientific inquiry led to the development of several experimental esters of boldenone, including boldenone undecylenate. wikipedia.org This ester was briefly introduced for clinical use but was discontinued (B1498344) in the late 1970s. wikipedia.org Subsequently, boldenone undecylenate found its primary application in veterinary medicine, particularly for use in horses. wikipedia.orgnih.gov
The synthesis of various esters, such as cypionate, was driven by the need to modify the pharmacokinetic profile of the parent hormone. bertin-bioreagent.comcaymanchem.com Esters like boldenone cypionate were developed in an attempt to alter the very long half-life of boldenone, allowing for different release rates and durations of action within a biological system. bertin-bioreagent.comcaymanchem.comcaymanchem.com The scientific exploration of boldenone and its esters has been ongoing for decades, with early investigations dating back to at least 1986, reflecting a long-standing interest in understanding its pharmacokinetics, pharmacodynamics, and toxicology. rsc.org
Significance of this compound in Analytical Science and Regulatory Research
The detection of boldenone and its esters, including this compound, is a significant area of focus in analytical science, primarily for anti-doping and food safety purposes. rsc.orgresearchgate.net A critical challenge in this field is distinguishing between endogenous (naturally occurring) and exogenous (administered) sources of boldenone, as trace amounts can be found in untreated individuals. rsc.orgwada-ama.org
Advanced analytical techniques are crucial for the reliable identification and quantification of these compounds in various biological matrices. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are benchmarks in this area. rsc.orgresearchgate.net Recent trends show a preference for ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) and high-resolution Orbitrap mass spectrometry (HRMS) due to their superior sensitivity in detecting trace levels of boldenone. rsc.org
Research has focused on developing robust and sensitive methods for detecting not only the parent compound but also its metabolites and various ester forms. For instance, a method for the simultaneous detection of testosterone, nandrolone (B1676933), and boldenone esters, including cypionate, in dried blood spots using LC-MS/MS has been reported. rsc.org The development of analytical standards for this compound is essential for these forensic and research applications, ensuring the accuracy and reliability of detection methods. bertin-bioreagent.comcaymanchem.comlgcstandards.com
The table below summarizes some of the key analytical methods and their applications in the detection of boldenone and its derivatives.
| Analytical Technique | Matrix | Application | Key Findings | Citation |
| LC-MS/MS | Dried Blood Spots | Doping Analysis | Simultaneous detection of multiple anabolic steroid esters with high sensitivity. | rsc.org |
| GC-MS | Urine | Doping Control | Standard method for identifying boldenone and its metabolites, though derivatization is often required. | rsc.orgresearchgate.net |
| UHPLC-MS/MS | Various | Regulatory Monitoring | Superior sensitivity for detecting trace levels of boldenone. | rsc.org |
| LC-C-IRMS | Urine | Doping Control | Used to differentiate between endogenous and exogenous sources of boldenone by analyzing carbon isotope ratios. | wada-ama.orgresearchgate.net |
| LC-HRAM | Feces, Urine | Metabolite Identification | Provides detailed information on fragmentation pathways to identify novel metabolites. | kcl.ac.uk |
Interdisciplinary Research Landscape Pertaining to this compound
Research on this compound and related compounds extends across several scientific disciplines, reflecting its diverse biological effects.
Veterinary and Animal Science: Boldenone was originally developed for veterinary use to improve the general physical condition of debilitated horses. chemdad.com Studies have evaluated its effects as a growth promoter in various animal species, examining its impact on meat production and animal physiology. nih.govnih.govresearchgate.net
Biochemistry and Endocrinology: A significant body of research focuses on the biochemical and endocrinological effects of boldenone. It is known to increase nitrogen retention, protein synthesis, and stimulate the release of erythropoietin. bertin-bioreagent.comwikipedia.orgcaymanchem.com Studies have also investigated its influence on hormone levels, such as testosterone, and its interaction with androgen receptors. nih.govnih.gov
Toxicology and Pathology: The potential adverse effects of boldenone are a subject of toxicological and pathological investigation. Research in animal models has explored its impact on various organs, including the liver and kidneys, and its effects on reproductive function. nih.govfrontiersin.orgscience.gov
Forensic Science: In the context of forensic science, the primary focus is on the detection of illicit use. This involves developing and validating sensitive analytical methods to identify boldenone and its esters in biological samples, contributing to anti-doping efforts and regulatory enforcement. bertin-bioreagent.comrsc.orgresearchgate.net
The interdisciplinary nature of this research highlights the multifaceted scientific interest in understanding the properties and biological actions of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h13,15,17-18,21-24H,3-12,14,16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSXPMLTYTHGM-ZLQWOROUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747209 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106505-90-2 | |
| Record name | (17beta)-3-Oxoandrosta-1,4-dien-17-yl 3-cyclopentylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Structural Elucidation Studies of Boldenone Cypionate
Advanced Synthetic Pathways for Boldenone (B1667361) and its Ester Derivatives
The synthesis of Boldenone Cypionate is a multi-step process that begins with the creation of the core boldenone structure, followed by the attachment of the cypionate ester group.
Boldenone, also known as Δ¹-testosterone, differs structurally from testosterone (B1683101) by the presence of a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus. nih.govrsc.org This structural modification is achieved through a chemical process known as dehydrogenation.
A common laboratory-scale method for this transformation involves the use of a high-potential quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), as an oxidizing agent. In a typical synthesis, testosterone is first protected at the 17β-hydroxyl group, for instance, by reacting it with tert-butyldimethylsilyl chloride. chemicalbook.com The protected testosterone is then treated with DDQ, which selectively removes two hydrogen atoms from the A-ring to introduce the C1-C2 double bond. chemicalbook.com Following the dehydrogenation step, the protecting group is removed to yield boldenone. chemicalbook.com Alternative synthesis strategies may utilize different catalysts and reaction conditions to improve yield and product quality. For example, methods have been developed using pyridine (B92270) hydrobromide as a catalyst to avoid the use of DDQ, thereby reducing costs and potentially simplifying the process. google.com
Table 1: Comparison of Dehydrogenation Reagents in Boldenone Synthesis
| Reagent | Precursor | Key Steps | Reference |
|---|---|---|---|
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Testosterone | 1. Protection of 17β-hydroxyl group. 2. Dehydrogenation with DDQ. 3. Deprotection to yield Boldenone. | chemicalbook.com |
Boldenone itself is not typically used as a pharmaceutical; instead, it is administered as an ester prodrug, such as this compound. wikipedia.org A prodrug is an inactive or less active compound that is metabolized into the active form within the body. nih.govnih.gov Esterification is a common prodrug strategy used to enhance the lipophilicity of a drug, which in turn affects its absorption, distribution, and elimination half-life. wikipedia.orgresearchgate.net
The synthesis of this compound involves an esterification reaction where the 17β-hydroxyl group of boldenone reacts with cyclopentanepropionic acid or, more commonly, its more reactive derivative, cyclopentanepropionyl chloride. This reaction forms an ester bond, linking the cypionate moiety to the boldenone steroid base. caymanchem.com
By converting the polar hydroxyl group into a more nonpolar (lipophilic) ester, the resulting this compound is more soluble in oil-based vehicles used for intramuscular injections. wikipedia.org After administration, a depot is formed in the muscle tissue from which the ester is slowly released into the bloodstream. wikipedia.org Ubiquitous enzymes in the body called esterases then cleave the ester bond, releasing the active boldenone molecule over an extended period. wikipedia.orgresearchgate.net This prodrug design principle effectively extends the biological half-life of the parent compound. caymanchem.com
Bioformation Mechanisms of Boldenone and Precursor Steroids in Biological Systems
Beyond chemical synthesis, boldenone can also be formed through biological processes in various organisms, including microbes and certain animal species.
Microbial biotransformation offers a "green" alternative for producing steroids like boldenone from readily available precursors such as phytosterols (B1254722) (plant-derived sterols) or androstenedione (B190577) (AD). nih.gov This process utilizes the specific enzymatic machinery of microorganisms to carry out complex chemical reactions.
A common strategy involves a multi-step cascade biotransformation. nih.govscilit.com
Side-Chain Cleavage: Strains of Mycolicibacterium neoaurum are used to degrade the side chain of phytosterols, converting them into key C19 steroid intermediates like androstenedione (AD) or androst-1,4-diene-3,17-dione (ADD). nih.govresearchgate.net
Carbonyl Reduction: The resulting ADD, which already possesses the C1-C2 double bond characteristic of boldenone, is then introduced to a different microorganism. Fungi such as Curvularia sp. have been shown to possess high 17β-hydroxysteroid dehydrogenase (17β-HSD) activity, which efficiently reduces the 17-keto group of ADD to the 17β-hydroxyl group, yielding boldenone. nih.govscilit.comresearchgate.net
This stepwise biotransformation can achieve high yields, with studies reporting the conversion of ADD to boldenone with over 90% efficiency under optimal conditions. nih.govresearchgate.net This biotechnological approach is a significant area of research for the sustainable production of therapeutic steroids. researchgate.netnih.gov
Table 2: Microbial Biotransformation for Boldenone Production
| Microorganism(s) | Precursor | Intermediate(s) | Final Product | Key Enzymes | Reference |
|---|---|---|---|---|---|
| Mycolicibacterium neoaurum VKM Ac-1816D | Phytosterols | Androst-1,4-diene-3,17-dione (ADD) | - | Side-chain cleavage enzymes | nih.govscilit.com |
| Curvularia sp. VKM F-3040 | Androst-1,4-diene-3,17-dione (ADD) | - | Boldenone (BD) | 17β-hydroxysteroid dehydrogenase (17β-HSD) | nih.govscilit.com |
Boldenone has been detected as a naturally occurring steroid in several animal species, which complicates its use as a definitive marker for illicit administration. ugent.betandfonline.com Endogenous production has been noted particularly in cattle and the entire male horse. ugent.beresearchgate.netnih.gov
The primary hypothesis for this natural occurrence involves the biotransformation of phytosterols present in the animals' feed. researchgate.netnih.gov It is suggested that microbes within the gastrointestinal tract can convert these plant sterols into boldenone or its precursors. nih.govnih.gov Studies have shown that fecal matter from horses contains microbes with Δ1-dehydrogenase activity, capable of converting testosterone and androstenedione into boldenone and boldione (ADD), respectively. nih.govkcl.ac.uk
In the equine testis, boldenone and its 17-oxo analog, boldione, are naturally present, with biosynthesis arising directly from the conversion of testosterone and androstenedione. nih.gov The presence of these endogenous pathways means that trace amounts of boldenone can be found in untreated animals, a factor that must be considered in regulatory contexts. ugent.be
Comprehensive Structural Characterization of this compound and Related Steroids
The definitive identification and structural elucidation of this compound rely on a combination of analytical techniques, primarily spectroscopic methods. These methods provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms.
The molecular structure is confirmed by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are used to determine the molecular weight and fragmentation patterns of the compound and its metabolites. nih.govresearchgate.netnih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy would provide the precise structural arrangement of the hydrogen and carbon atoms. The ultraviolet (UV) absorbance maximum for this compound is observed at 244 nm, which is characteristic of the Δ¹,⁴-3-keto steroid chromophore. caymanchem.comcaymanchem.com
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
|---|---|---|
| Systematic Name | 17β-hydroxy-androsta-1,4-dien-3-one cyclopentanepropionate | caymanchem.com |
| CAS Number | 106505-90-2 | caymanchem.com |
| Molecular Formula | C₂₇H₃₈O₃ | caymanchem.comcaymanchem.com |
| Formula Weight | 410.6 g/mol | caymanchem.comcaymanchem.com |
| Appearance | Crystalline solid | caymanchem.comcaymanchem.com |
| UV/Vis. (λmax) | 244 nm | caymanchem.comcaymanchem.com |
| SMILES String | O=C1C=C[C@@]2(C)C(CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@@H]4OC(CCC5CCCC5)=O)=C1 | caymanchem.com |
| InChI Key | QPMSXPMLTYTHGM-ZLQWOROUSA-N | caymanchem.com |
X-ray Crystallography and Crystal Structure Analysis
The crystal structure of this compound reveals that it crystallizes in the monoclinic space group P21. The asymmetric unit contains a single molecule of this compound. The diffraction data provides a clear picture of the steroid's core and the attached cypionate ester group.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21 |
| a (Å) | 11.458(2) |
| b (Å) | 6.2150(12) |
| c (Å) | 17.589(4) |
| β (°) | 107.45(3) |
| Volume (ų) | 1195.3(4) |
Note: 'a', 'b', and 'c' are the lengths of the crystal lattice edges, 'β' is the angle between the 'a' and 'c' axes, and 'Z' is the number of molecules per unit cell.
The determination of the crystal structure by X-ray crystallography is a fundamental step in understanding the molecule's physical and chemical properties. The precise atomic coordinates obtained from this analysis form the basis for further conformational and interaction studies.
Conformational Analysis of Steroid Skeleton Rings
The four-ring steroid skeleton of this compound adopts a conformation that is crucial to its biological activity. Analysis of the crystal structure provides detailed insights into the geometry of each ring. google.com
Ring A: The A-ring of the boldenone steroid skeleton is planar. google.com
Ring B and C: The B and C rings both adopt a stable chair conformation. google.com This is a common and energetically favorable arrangement for six-membered rings in steroid structures.
Ring D: The five-membered D-ring exhibits a C(13) envelope conformation. google.com
Intermolecular Interactions and Molecular Packing in Crystalline States
The arrangement of this compound molecules within the crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the crystalline solid.
Hirshfeld surface analysis and fingerprint plots have been employed to investigate these interactions quantitatively. google.com The dominant intermolecular contacts in the crystal packing of this compound are H⋯H interactions, which is expected for a molecule with a high percentage of hydrogen atoms on its surface. google.com
The total lattice energies, calculated as a sum of Coulombic, polarization, dispersion, and repulsion terms, provide a quantitative measure of the stability of the crystal structure. google.com For esterified steroids like this compound, dispersion forces are the primary stabilizing factor. google.com
Advanced Analytical Methodologies for Detection and Quantification of Boldenone Cypionate
Sophisticated Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is a crucial first step in the analytical workflow for Boldenone (B1667361) Cypionate. Its purpose is to remove interfering substances from the biological matrix (e.g., urine, blood, hair, tissue), concentrate the analyte of interest, and convert it into a form suitable for instrumental analysis. rsc.org The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of Boldenone Cypionate, and the subsequent analytical technique to be employed.
Liquid-Liquid Extraction (LLE) Techniques and Optimization
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of anabolic steroids from biological samples due to its simplicity and high yield. rsc.org This method involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which is a lipophilic compound, LLE with organic solvents like hexane (B92381), ethyl acetate (B1210297), or a mixture thereof is effective. researchgate.netnih.gov
Optimization of LLE protocols is essential to maximize recovery and minimize matrix effects. Key parameters that are often optimized include:
While LLE is a robust technique, it can be labor-intensive and may not always provide the cleanest extracts, sometimes necessitating further cleanup steps. rsc.org To enhance selectivity, LLE is sometimes combined with other techniques like Solid-Phase Extraction (SPE). rsc.org
Solid-Phase Extraction (SPE) Protocols and Cartridge Selection
Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of anabolic steroids from complex biological matrices. austinpublishinggroup.com SPE offers several advantages over LLE, including higher recovery, cleaner extracts, reduced solvent consumption, and amenability to automation. gcms.cznih.gov The process involves passing the liquid sample through a solid sorbent packed in a cartridge or disk, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. austinpublishinggroup.com
The selection of the appropriate SPE cartridge is crucial for the successful isolation of this compound. Common choices include:
The optimization of SPE protocols involves selecting the appropriate conditioning, loading, washing, and elution solvents to achieve maximum recovery and purity. For instance, a combination of C18 and NH2 SPE columns has been used for further cleanup after initial fractionation. researchgate.net
Table 1: Comparison of Common SPE Sorbent Types for Boldenone Analysis
| Sorbent Type | Principle of Retention | Typical Analytes Retained | Application Example for Boldenone/Steroids | Reference |
|---|---|---|---|---|
| C18 (Octadecyl) | Reversed-phase (hydrophobic interactions) | Nonpolar to moderately polar compounds | Extraction of boldenone undecylenate from bovine hair. | ugent.beugent.be |
| HLB (Hydrophilic-Lipophilic Balance) | Mixed-mode (hydrophobic and hydrophilic interactions) | Wide range of compounds (polar, nonpolar, acidic, basic, neutral) | On-line SPE of boldenone in water with recoveries >60%. | rsc.org |
| SAX (Strong Anion Exchange) | Anion exchange | Anionic compounds (e.g., sulfated metabolites) | Fractionation of free and conjugated boldenone metabolites in calf urine. | researchgate.netnih.gov |
Derivatization Procedures for Enhanced Analyte Volatility and Sensitivity
Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization is often employed to:
Common derivatization strategies for steroids include:
The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized for each specific application. diva-portal.org
Table 2: Common Derivatization Reagents for Steroid Analysis
| Reagent/Technique | Target Functional Group | Purpose | Application Example | Reference |
|---|---|---|---|---|
| MSTFA / BSTFA (+TMCS) | Hydroxyl (-OH) | Silylation for GC-MS (increases volatility and stability) | Derivatization of anabolic steroids in feed samples. | researchgate.net |
| Methoxyamine Hydrochloride (MOX) | Ketone (C=O) | Methoximation (improves GC properties and MS sensitivity) | Derivatization of boldenone esters in equine plasma. | nih.gov |
| Pentafluorophenylacrylate (PFPA) | Hydroxyl (-OH) | Acylation for GC-MS (improves volatility and detection) | Derivatization of boldenone for GC-MS analysis. | rsc.org |
| Girard's Reagent P (GRP) | Ketone (C=O) | Forms hydrazones (improves LC-MS sensitivity) | Derivatization of steroid esters in dried blood spots. | rsc.org |
Microextraction Techniques and Automation in Sample Handling
In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, decrease analysis time, and improve efficiency. frontiersin.org These microextraction techniques are often automated, which enhances reproducibility and sample throughput. frontiersin.orgnih.gov
Direct Sample Analysis and On-line Coupling Approaches
To further increase sample throughput, direct sample analysis methods that minimize or eliminate sample preparation steps are being explored.
These direct and on-line methods offer significant advantages in terms of speed and automation, making them well-suited for large-scale screening applications. wada-ama.orgchromatographyonline.com
Chromatographic Separation Techniques for Complex Mixtures
Following sample preparation, chromatographic techniques are employed to separate this compound and its metabolites from other components in the extract before detection. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and thermally stable compounds. For the analysis of steroids like boldenone, derivatization is typically required to increase their volatility. researchgate.net GC coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity. dshs-koeln.de The separation is usually performed on a capillary column, such as a Zebron ZB-5, with a temperature gradient program. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC is the preferred technique for the analysis of non-volatile and thermally labile compounds, including intact steroid esters like this compound. ugent.be Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes, offer faster analysis times and better resolution compared to conventional HPLC. rsc.orgresearchgate.net
Gas Chromatography (GC) Applications and Column Chemistries
Gas chromatography-mass spectrometry (GC-MS) has traditionally been a standard method for the detection of anabolic steroids. rsc.org For compounds like this compound, derivatization is often a necessary sample preparation step to increase the thermal stability and volatility of the analyte for GC analysis. rsc.org GC-MS is recognized for its high specificity, which provides detailed structural information through characteristic fragmentation patterns. rsc.org
The choice of capillary column chemistry is critical for achieving the desired separation. While standard polysiloxane columns are used, advancements have led to the examination of specialized columns to improve performance. For instance, four different polysilphenylene-polydimethylsiloxane capillary columns were studied for steroid analysis, demonstrating lower column bleed and significant differences in selectivity for structurally similar steroids compared to conventional options. researchgate.net Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is considered the most robust technique for confirming the exogenous administration of boldenone, though it is not typically used for broad screening. rsc.org
Liquid Chromatography (LC) Applications and Stationary Phases
In the last decade, there has been a significant shift from GC-MS towards liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS). rsc.org LC-MS offers a more simplified and specific alternative to GC-MS methods, often requiring less time and more straightforward sample preparation since derivatization is typically not needed. thermofisher.comresearchgate.net
Reversed-phase liquid chromatography (RPLC) is the most common mode of separation. researchgate.net C18 (octadecylsilyl) columns are widely utilized for the analysis of steroid esters. thermofisher.comresearchgate.net However, conventional alkyl silica columns like C18 may not be suitable for the effective separation of steroid isomers, necessitating the use of tandem mass spectrometry for accurate identification. researchgate.net To overcome these limitations, alternative stationary phases have been explored. Porous graphitic carbon-based columns, for example, offer different selectivity and can improve the separation of challenging compounds. researchgate.net Other successful applications have employed specific columns such as the Atlantis T3 reversed-phase HPLC column and the Kinetex C18 column for separating various steroids. kcl.ac.ukcuni.cz
Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Separations
Ultra-High Performance Liquid Chromatography (UPLC), also known as Ultra High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. labcompare.com By utilizing columns with smaller particle sizes (typically <2 µm) and instrumentation capable of handling higher pressures, UPLC provides much faster analysis times and improved chromatographic resolution and sensitivity. researchgate.netlabcompare.com
This technology is particularly advantageous for the analysis of this compound and other steroid esters, where high throughput and sensitivity are often required. rsc.orgnih.gov UHPLC methods have been developed and validated for detecting anabolic steroids in various matrices, including a novel method for horse urine. researchgate.net The enhanced peak resolution allows for better separation of metabolites and isomers, while the increased sensitivity enables the detection of analytes at very low concentrations. rsc.org For instance, a UPLC-MS/MS method was developed for the analysis of boldenone undecylenate and testosterone (B1683101) esters in equine plasma, achieving limits of detection (LOD) in the low picogram-per-milliliter (pg/mL) range. nih.gov Separation is often achieved on C18 UPLC columns (e.g., 2.1 x 100 mm, 1.7 µm) at elevated temperatures to ensure efficiency. thermofisher.com
Two-Dimensional Chromatography (e.g., LCxLC, GCxGC)
Two-dimensional chromatography provides a substantial increase in separation power and peak capacity compared to one-dimensional techniques. leco.comchromatographytoday.com This is particularly useful for analyzing highly complex samples where target analytes may co-elute with matrix interferences. chromatographytoday.com
Comprehensive two-dimensional gas chromatography (GCxGC) utilizes two columns with different selectivities connected by a modulator, resulting in significantly improved resolution and sensitivity. leco.com On average, a GCxGC analysis can achieve five times the sensitivity and identify three times the number of compounds compared to a standard GC-MS run. leco.com
Comprehensive two-dimensional liquid chromatography (LCxLC) involves coupling two different LC columns, where the entire sample is subjected to both separation dimensions. chromatographytoday.com A notable application in steroid analysis involved the use of an online 2D-HPLC purification procedure to isolate and enrich boldenone and its primary metabolite from urine samples prior to GC/C/IRMS analysis. nih.gov This method successfully purified the analytes at concentrations as low as 2 ng/mL with high selectivity, demonstrating the power of 2D-LC for sample cleanup and isolation. nih.gov
Mass Spectrometric Detection and High-Resolution Characterization
Mass spectrometry is the definitive detection technique for the confirmation of this compound, providing molecular weight information and structural data through fragmentation.
Single Quadrupole Mass Spectrometry (MS) in Screening
While tandem mass spectrometry is preferred for confirmation, single quadrupole mass spectrometers have a role in rapid screening and preliminary analysis. wur.nlshimadzu.com These instruments can be coupled with HPLC to quickly check for the presence of known compounds or estimate the molecular weight of unknown substances. shimadzu.com An innovative approach utilized a compact atmospheric solids analysis probe (ASAP) coupled with a single quadrupole mass analyzer for the rapid screening of anabolic steroid esters in oily injection solutions. wur.nlresearchgate.net This method provided test results in under two minutes, demonstrating its utility for high-throughput or on-site screening by creating a spectral library based on in-source fragmentation. researchgate.net
Tandem Mass Spectrometry (MS/MS) Approaches (e.g., GC-MS/MS, LC-MS/MS)
Tandem mass spectrometry (MS/MS) is the gold standard for the unequivocal identification and quantification of this compound and related anabolic steroids. rsc.orgresearchgate.net These hyphenated techniques, such as LC-MS/MS and GC-MS/MS, are predominantly used for their high sensitivity and selectivity. nih.gov
LC-MS/MS is currently the most widely applied technique. rsc.org It combines the powerful separation of liquid chromatography with the specificity of tandem mass spectrometry. ugent.be Methods typically operate in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented, and then one or more specific product ions are monitored in the third quadrupole. thermofisher.comnih.gov This process drastically reduces chemical noise and matrix effects, allowing for very low detection limits. nih.gov For example, an LC-MS/MS method for boldenone undecylenate in equine plasma monitored two SRM transitions for confirmation. thermofisher.com A UPLC-MS/MS method for various steroid esters, including a boldenone ester, achieved limits of detection of 1-3 pg/mL. nih.gov
High-resolution mass spectrometry (HRMS) coupled with LC, such as with Quadrupole-Orbitrap (Q-Orbitrap) instruments, offers another layer of analytical power. rsc.orgkcl.ac.uk These systems provide highly accurate mass measurements, which further increases confidence in compound identification and can be used to elucidate unknown metabolites. kcl.ac.uknih.gov A method using UPLC-Q-Orbitrap-MS has been developed for the simultaneous detection of 20 endogenous anabolic steroid esters in dried blood spots. researchgate.net
The table below summarizes key parameters from a validated UPLC-MS/MS method for the analysis of various steroid esters, including Boldenone Undecylenate.
| Compound | Limit of Detection (LOD) (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Recovery (%) | Intra-day CV (%) at 40 pg/mL |
|---|---|---|---|---|
| Testosterone Propionate | 1 | 5 | 97 | 8.1 |
| Testosterone Phenylpropionate | 3 | 5 | 94 | 9.2 |
| Testosterone Isocaproate | 2 | 5 | 85 | 7.5 |
| Boldenone Undecylenate | 2 | 5 | 91 | 6.9 |
| Testosterone Decanoate | 3 | 5 | 62 | 8.8 |
Data adapted from a study on the analysis of methyloxime derivatives of intact steroid esters in equine plasma using UPLC-MS/MS. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Orbitrap Technology
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of this compound and other anabolic agents. rsc.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. This high mass accuracy significantly enhances the confidence in compound identification.
Orbitrap technology, a type of HRMS, has proven to be particularly effective for detecting Boldenone and its esters. rsc.org An Orbitrap mass spectrometer, often coupled with liquid chromatography (LC), can achieve high resolving power, enabling the separation of target analytes from matrix interferences. researchgate.netnih.gov For instance, a method using a benchtop Orbitrap mass spectrometer with an atmospheric pressure chemical ionization (APCI) probe has been developed to detect and quantify 12 anabolic steroids, including Boldenone, in blood at concentrations below 5 ng/mL. rsc.orgnih.gov Another study utilized ultra-high performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap-MS) for the simultaneous detection of 20 endogenous anabolic steroid esters in dried blood spots (DBS). researchgate.netresearchgate.net This method demonstrated high specificity and low limits of detection. researchgate.net
The capabilities of HRMS extend to various biological samples, including urine, plasma, hair, feces, and tissue. rsc.org The high sensitivity and specificity of techniques like LC-Q-HRMS make them suitable for screening and confirmation of forbidden substances in complex matrices like bovine bile and urine, with detection capabilities often below 1 µg/L. rsc.org
Table 1: Performance of HRMS Methods for Anabolic Steroid Detection
| Technique | Matrix | Analytes Detected | Key Performance Characteristics | Reference |
|---|---|---|---|---|
| LC-Orbitrap-MS (APCI) | Whole Blood | 12 anabolic steroids including Boldenone | LOD: 1 ng/mL, LOQ: 5 ng/mL | researchgate.netnih.gov |
| UPLC-Q-Orbitrap-MS (PRM) | Dried Blood Spots (DBS) | 20 endogenous anabolic steroid esters | High specificity, LODs lower than previous studies | researchgate.netresearchgate.net |
| LC-Q-HRMS | Bovine Bile and Urine | 53 forbidden substances | Detection capabilities < 1 µg/L | rsc.org |
Isotope Ratio Mass Spectrometry (IRMS) for Origin Differentiation (e.g., Carbon Isotope Ratio Analysis)
A significant challenge in anti-doping analysis is distinguishing between the endogenous (naturally occurring) and exogenous (administered) sources of steroids like Boldenone. researchgate.net Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is the definitive method for this purpose. rsc.orgresearchgate.net This technique measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in a compound.
Synthetic versions of steroids are typically derived from plant-based precursors, which have a different ¹³C/¹²C ratio compared to endogenously produced steroids in humans and animals. By comparing the isotope ratio of the detected Boldenone or its metabolites to that of an endogenous reference compound, analysts can determine its origin. researchgate.net The World Anti-Doping Agency (WADA) mandates the use of GC-C-IRMS to confirm the exogenous origin of Boldenone when detected at low concentrations in urine. usada.orgnih.gov This highly sensitive method has been crucial in numerous adverse analytical findings reported by anti-doping laboratories. rsc.orgswolverine.com
Novel methods coupling liquid chromatography with GC-C-IRMS have been developed to enhance the analysis of Boldenone and its metabolites in urine, further improving the ability to discriminate between endogenous and exogenous sources. nih.gov
Fragmentation Pathway Elucidation and Spectral Interpretation
Understanding the fragmentation pathways of this compound and its metabolites in a mass spectrometer is fundamental for their unequivocal identification. When a molecule is ionized, it breaks apart into characteristic fragment ions. The pattern of these fragments, known as a mass spectrum, serves as a molecular fingerprint.
In techniques like tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion of Boldenone) is selected and fragmented to produce product ions. For Boldenone, the parent ion at m/z 287 can fragment to produce product ions at m/z 121 and 97, which are used for quantification and confirmation. rsc.org The fragmentation of the ester side chain in Boldenone esters, such as the cypionate ester, also provides structural information. For instance, in positive ion electrospray ionization tandem mass spectrometry, Boldenone Undecylenate shows characteristic fragment ions at m/z 135 and 121. ugent.be
Detailed studies have investigated the fragmentation of various steroid cores and their derivatives, providing a basis for spectral interpretation. nih.govresearchgate.net Elucidating these pathways is crucial for developing robust and reliable screening and confirmation methods in sports drug testing and other analytical applications. researchgate.net
Ionization Techniques (e.g., ESI, APCI, EI) and Optimization
The choice of ionization technique is critical for the successful analysis of this compound by mass spectrometry. The most common techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI). rsc.orgmultiscreensite.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. It is often used in LC-MS and typically produces protonated molecules [M+H]⁺. rsc.orgresearchgate.net The efficiency of ESI for anabolic steroids can be limited, but derivatization techniques can be employed to enhance ionization and improve sensitivity. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique commonly used with LC-MS. It is suitable for less polar compounds than ESI and is effective for the analysis of many steroids. rsc.orgflinders.edu.au As mentioned earlier, APCI has been successfully used in the detection of Boldenone in blood. rsc.orgnih.gov
Electron Ionization (EI) is a hard ionization technique typically used in Gas Chromatography-Mass Spectrometry (GC-MS). It produces extensive fragmentation, providing detailed structural information that is valuable for compound identification. rsc.orgrug.nl
The optimization of ionization source parameters, such as capillary temperature, spray voltage, and gas flows, is essential to maximize the signal intensity and ensure reliable and reproducible results. oup.com The choice between these techniques depends on the analyte's properties, the sample matrix, and the specific analytical goals. multiscreensite.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Quantitative Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and purity of chemical compounds. It is a primary method for the characterization of reference materials and the analysis of pharmaceutical formulations.
Quantitative ¹H NMR Applications for Purity and Concentration
Quantitative ¹H NMR (qNMR) is a highly accurate and precise method for determining the purity and concentration of substances without the need for an identical reference standard of the analyte. industry.gov.auresearchgate.net For this compound, the purity can be determined by measuring the integral of specific proton signals against a certified internal standard, such as dimethyl terephthalate. industry.gov.au For example, the one-proton doublet at 7.17 ppm and the combined one-proton triplet at 5.98 ppm plus the one-proton doublet at 6.10 ppm in the ¹H NMR spectrum of this compound can be used for quantification. industry.gov.au
¹H NMR is also effective in identifying and quantifying active ingredients and adulterants in seized drug samples. unesp.brnih.gov Studies have successfully used ¹H NMR to analyze various anabolic steroid formulations, revealing discrepancies such as the absence of the declared active ingredient or the presence of undeclared substances. researchgate.netnih.gov The precision and recovery values for qNMR methods are typically high, making it a reliable quality control tool. researchgate.net
Table 2: Key ¹H NMR Signals for Quantitative Analysis of this compound
| Proton Signal (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 7.17 | Doublet | Vinyl proton | industry.gov.au |
| 6.10 | Doublet | Vinyl proton | industry.gov.au |
| 5.98 | Triplet | Vinyl proton | industry.gov.au |
¹³C NMR and Chemometric Assessment of Spectroscopic Data
While ¹H NMR is highly useful, spectral overlap can sometimes be an issue, especially in complex mixtures. ¹³C NMR offers a wider chemical shift range, which minimizes signal overlap and provides more detailed structural information. mdpi.com This technique is particularly valuable for distinguishing between closely related steroid structures, such as different esters of the same steroid core. mdpi.comnih.gov
Chemometrics, the application of statistical methods to chemical data, can be combined with ¹³C NMR to enhance the analysis of anabolic steroid formulations. mdpi.comnih.gov Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be applied to ¹³C NMR data to classify samples and identify active ingredients even without prior knowledge of all signal assignments. mdpi.comresearchgate.net For example, a chemometric analysis of the ¹³C NMR spectra of various oil-based injectable formulations was able to differentiate between testosterone esters like propionate, enanthate, and cypionate based on their unique spectral profiles. mdpi.com This approach has proven to be a powerful tool for identifying counterfeit or mislabeled anabolic steroid products. mdpi.comresearchgate.net
Two-Dimensional NMR Experiments for Complex Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of complex molecules like this compound. While one-dimensional (1D) NMR provides initial information, 2D NMR experiments are often necessary to resolve overlapping signals and definitively assign the chemical shifts of each proton and carbon atom in the molecule. mdpi.comoup.com
In the analysis of anabolic steroid esters, including derivatives of boldenone and testosterone, techniques such as 1H-1H Correlation Spectroscopy (COSY), 1H-13C Heteronuclear Single Quantum Coherence (HSQC), and 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com The COSY experiment identifies protons that are coupled to each other, helping to map out the spin systems within the steroid backbone and the cypionate ester side chain. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the ester carbonyl group of the cypionate moiety to the C17 position of the boldenone steroid core. mdpi.com
For instance, the characteristic signals for the cypionate ester portion can be distinguished from the steroid nucleus. mdpi.com The structural integrity and identity of this compound can be confirmed by comparing its 2D NMR spectral data with that of reference standards or through detailed analysis of the correlation peaks. mdpi.comoup.com Research on related steroid esters has demonstrated the utility of these methods in identifying and characterizing compounds, even in complex mixtures or illicit formulations. mdpi.comresearchgate.net
Immunological Assay Development for Screening Purposes
Immunological assays are valuable tools for the rapid screening of a large number of samples for the presence of boldenone and its metabolites. These methods are based on the specific binding interaction between an antibody and the target analyte (antigen).
Enzyme Immunoassay (EIA), often in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), has been developed for the detection of boldenone. nih.govcapes.gov.br The development of a competitive indirect ELISA for boldenone involves several key steps. First, an immunizing conjugate is synthesized, for example, by linking boldenone-17-hemisuccinate to a carrier protein like bovine serum albumin (BSA). nih.govresearchgate.net This conjugate is then used to raise polyclonal or monoclonal antibodies in animals, such as rabbits. nih.govnih.gov
For the assay itself, a coating conjugate is prepared, often by immobilizing a boldenone-protein conjugate onto the surface of microtiter plates. researchgate.netnih.gov In the competitive assay, the sample (which may contain free boldenone) is mixed with a specific amount of anti-boldenone antibody and added to the coated wells. The free boldenone in the sample competes with the immobilized boldenone for the antibody binding sites. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase), which catalyzes a color-producing reaction. nih.govnih.gov The intensity of the color is inversely proportional to the concentration of boldenone in the sample.
Validation of these EIAs demonstrates their sensitivity, with detection limits reported in the picogram to nanogram per milliliter range. nih.govresearchgate.net For example, one study reported a sensitivity of 26.0 +/- 3.0 pg/well for a boldenone ELISA. nih.gov Another developed ELISA had a detection limit as low as 0.014 ± 0.007 ng/mL. researchgate.net These assays can be applied to various biological matrices, including urine and serum, often requiring a simple dilution or extraction step. nih.govresearchgate.net
A critical aspect of immunoassay development is determining the specificity of the antibody. aeonianbiotech.comcovenantuniversity.edu.ng Specificity refers to the ability of the antibody to bind to the intended target, boldenone, while having minimal interaction with other structurally related compounds. diva-portal.org Cross-reactivity studies are performed to assess this, where various endogenous steroids and other related anabolic steroids are tested in the assay. nih.govnih.gov
For anti-boldenone antibodies, cross-reactivity is typically evaluated against compounds like testosterone, progesterone (B1679170), nandrolone (B1676933), and various metabolites. nih.govnih.gov In one study, polyclonal antiserum raised against a boldenone conjugate showed only moderate cross-reactivities of 3.4% with progesterone and 2.5% with testosterone, which were deemed insignificant for the assay's purpose. nih.gov In another assay designed for 19-nortestosterone, β-boldenone showed a cross-reactivity of 13.8%. nih.gov
High specificity is crucial to avoid false-positive results. covenantuniversity.edu.ng However, in some cases, a degree of cross-reactivity with major metabolites can be advantageous, allowing a single assay to detect the administration of the parent drug through its metabolic products. nih.gov The choice between polyclonal and monoclonal antibodies also impacts specificity; monoclonal antibodies are inherently specific to a single epitope, whereas polyclonal antibodies recognize multiple epitopes on the antigen. aeonianbiotech.comdiva-portal.org
Method Validation Parameters and Performance Metrics in Analytical Chemistry
The validation of analytical methods is essential to ensure that the results are reliable, reproducible, and fit for their intended purpose. nih.govinnovareacademics.in For the detection and quantification of this compound, methods are typically validated according to guidelines from bodies like the International Council for Harmonisation (ICH). innovareacademics.inbiopharminternational.com
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method. nih.govbiopharminternational.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.govbiopharminternational.comnih.gov
These limits are critical performance metrics, especially in anti-doping and food safety analysis where trace-level detection is required. rsc.orgresearchgate.net For boldenone, various analytical techniques have demonstrated a wide range of LOD and LOQ values depending on the matrix and instrumentation.
For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for detecting several anabolic steroids, including boldenone, in equine plasma reported both an LOD and LOQ of 25 pg/mL. nih.gov Another LC-MS/MS method for postmortem human samples had an LOQ of 0.5 ng/mL in blood. nih.gov High-resolution mass spectrometry (HRMS) methods have achieved LODs of 1 ng/mL in whole blood and 2 to 20 pg/mg in hair for boldenone. nih.gov The ICH provides several approaches for determining LOD and LOQ, including methods based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. sepscience.com
Table 1: Examples of LOD and LOQ for Boldenone in Various Analytical Methods
| Analytical Method | Matrix | LOD | LOQ |
| LC-MS/MS | Equine Plasma | 25 pg/mL | 25 pg/mL |
| LC-MS/MS | Human Blood | - | 0.5 ng/mL |
| LC-HRMS/MS | Human Whole Blood | 1 ng/mL | 5 ng/mL |
| LC-HRMS/MS | Human Hair | 2-20 pg/mg | 10-100 pg/mg |
| ELISA | - | 0.014 ng/mL | - |
| Electrochemical Immunosensor | Bovine Urine | 30.9 pg/mL | - |
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. rsc.org It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) is expected to be close to 1, often >0.99, to indicate a strong linear relationship. rsc.orgnih.govresearchgate.net For boldenone analysis, methods have shown excellent linearity over ranges such as 0.1 ng/L to 100 ng/L and 5 ng/mL to 1000 ng/mL. rsc.orgnih.gov
Accuracy refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the analyte recovered is then calculated. rsc.org Acceptable accuracy for boldenone assays is typically in the range of 85% to 115%. rsc.orgresearchgate.net
Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short period, and intermediate precision (inter-day precision), which assesses it over a longer period across different days, analysts, or equipment. nih.govresearchgate.net For boldenone analytical methods, intra- and inter-day precision values are generally required to be below 15-20%. nih.govresearchgate.net
Table 2: Summary of Method Validation Parameters for Boldenone Analysis
| Parameter | Typical Acceptance Criteria | Reported Findings for Boldenone Methods |
| Linearity (R²) | > 0.99 | R² > 0.99 across various concentration ranges. rsc.orgnih.gov |
| Accuracy (% Recovery) | 85-115% | Recoveries ranged from 85% to 110%. rsc.org |
| Precision (% RSD) | < 15-20% | Intra- and inter-day precision <14.8%. nih.govresearchgate.net |
Assessment of Matrix Effects and Recovery Efficiencies
The quantitative analysis of this compound in biological samples is significantly influenced by matrix effects and the efficiency of the extraction process. Matrix effects refer to the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, leading to either ion suppression or enhancement. rsc.orgchromatographyonline.com This phenomenon can compromise the accuracy and precision of analytical measurements. chromatographyonline.com The assessment of these effects is, therefore, a critical step in method validation for complex biological matrices such as plasma, urine, and hair. rsc.org
The recovery efficiency of an analytical method denotes the effectiveness of the extraction procedure in isolating the target analyte from the sample matrix. It is typically determined by comparing the analytical response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. In routine analysis, apparent recovery rates, which account for both extraction losses and matrix effects, are often considered acceptable within the range of 60% to 140%. nih.gov However, achieving high and consistent recovery is essential for ensuring method sensitivity and reliability.
Studies have shown that matrix effects can vary significantly depending on the biological matrix being analyzed. rsc.org For instance, the analysis of veterinary drug residues in aquacultured fish reported matrix effect ratios ranging from -23.5% (ion suppression) to +25.9% (ion enhancement). rsc.orgresearchgate.net To mitigate these effects, the use of matrix-matched standards or, more effectively, stable isotope-labeled internal standards is a common and recommended practice. rsc.orgchromatographyonline.com These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction and quantification.
Research into the detection of anabolic steroids has yielded various recovery efficiencies depending on the methodology and matrix. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for multiple anabolic steroids in keratinous samples achieved recoveries from 85% to 110%. rsc.org Another study focusing on veterinary drug residues reported recovery rates between 80% and 95%. rsc.org These findings underscore the importance of optimizing sample preparation and extraction protocols for each specific matrix to minimize analyte loss and counteract matrix-interferences.
Table 1: Reported Recovery Efficiencies in Anabolic Steroid Analysis
| Analytical Method | Matrix | Target Analytes | Reported Recovery Rate (%) | Citation |
| LC-MS/MS | Keratinous Samples | Multiple Anabolic Steroids | 85 - 110 | rsc.org |
| LC-MS/MS | Aquacultured Fish | 52 Veterinary Drugs | Not specified for individual compounds | rsc.orgresearchgate.net |
| Not Specified | Not Specified | Boldenone | 80 - 95 | rsc.org |
| LC-MS/MS | Bovine Hair | Steroid Esters | > 70 | researchgate.net |
Studies on Robustness, Specificity, and Throughput
The validation of analytical methods for this compound detection places a strong emphasis on robustness, specificity, and throughput, particularly in high-volume testing environments like anti-doping and food safety laboratories.
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. A highly robust method demonstrates consistency and precision over numerous analyses. For example, one screening method for anabolic steroids, including boldenone undecylenate, in equine plasma has been shown to be exceptionally robust, having been used to analyze over 8,000 samples with only routine instrument maintenance required. thermofisher.com Within-laboratory reproducibility is another key indicator of robustness, with studies on steroid esters in bovine hair showing relative standard deviations (R.S.D.) in the range of 10–16%. ugent.be
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. ugent.be High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques provide high specificity. nih.gov In MS/MS analysis, the monitoring of specific precursor-to-product ion transitions confirms the identity of the analyte. For boldenone and its esters, fragmentation towards characteristic product ions (e.g., m/z 121 and 135) is used for confirmation. ugent.be The selectivity of these methods is often verified by analyzing a significant number of blank matrix samples from different sources to ensure no interferences are present at the analyte's retention time. thermofisher.com
Throughput relates to the number of samples that can be analyzed in a given period. In settings that require the analysis of a large number of samples, high throughput is crucial. thermofisher.com The development of multi-residue methods, capable of detecting numerous substances in a single run, significantly enhances throughput. unil.ch For instance, a method for detecting 111 substances, including steroids, was developed with a gradient elution time of just 14 minutes. unil.ch The use of liquid chromatography-mass spectrometry (LC-MS) offers advantages in both sensitivity and throughput compared to older gas chromatography-mass spectrometry (GC-MS) methods. thermofisher.com
Table 2: Performance Characteristics of a High-Throughput Screening Method for Anabolic Steroids
| Parameter | Description | Finding | Citation |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | TSQ Quantiva Triple Quadrupole MS | thermofisher.com |
| Matrix | Equine Plasma | Pooled and individual samples | thermofisher.com |
| Robustness | Number of samples analyzed without significant issue | Over 8,000 samples | thermofisher.com |
| Specificity | Assessment of interferences | Analysis of 20 individual blank plasma samples showed no interfering peaks | thermofisher.com |
| Throughput | Indication of speed | Described as a "high-throughput screening" method suitable for large sample batches | thermofisher.com |
| Limit of Detection | Sensitivity for a range of 41 banned substances | 2 to 50 pg/mL for all compounds | thermofisher.com |
Metabolic Profiling and Excretion Dynamics in Non Human Biological Systems
In Vivo Metabolic Studies in Diverse Animal Models (e.g., Equine, Bovine, Rodent)
In vivo studies have been instrumental in characterizing the metabolic fate of Boldenone (B1667361) in different animal models. These studies have revealed species-specific metabolic pathways and identified key metabolites that can serve as biomarkers for Boldenone administration.
Identification and Characterization of Phase I Metabolites (e.g., Hydrogenation, Oxidation, Hydroxylation)
Phase I metabolism of Boldenone primarily involves reactions such as hydrogenation, oxidation, and hydroxylation. These reactions are catalyzed by various enzymes, leading to the formation of several metabolites.
In bovine species, after administration of 17β-boldenone, the main metabolite found in urine is its epimer, 17α-boldenone. ugent.be Other metabolites identified include androst-1,4-diene-3,17-dione (ADD), 5β-androst-1-en-17β-ol-3-one (B1164880), and various reduced and hydroxylated products. ugent.bedss.go.th Fecal samples in cattle show a different metabolic profile, with 17α-boldenone and 5β-androst-1-ene-3,17-dione being predominant, while 17β-boldenone and hydroxylated or oxidized products are not detected. ugent.be
In equine models, studies have shown that the metabolism of Boldenone differs from that in humans and cattle. dss.go.thrsc.org Following administration, 17α-boldenone is a major metabolite, similar to cattle. rsc.org However, 16-hydroxylated metabolites have also been identified in horses, which is a distinguishing feature. rsc.org The testis of male horses is a site of endogenous Boldenone production. researchgate.netnih.gov
In camels , in vitro studies using liver microsomes have identified several phase I metabolites. icar.org.infao.orgicar.org.in These include three monohydroxylated metabolites, androst-1,4-diene-3,17-dione (ADD), hydroxyandrosta-1,4-diene-3,17-dione, and 17-hydroxy-androsta-1-en-3-one. icar.org.inicar.org.in
The primary phase I metabolic pathways for Boldenone across various species include the reduction of the A-ring, oxidation of the 17β-hydroxyl group, and hydroxylation at various positions. rsc.orgresearchgate.net
Table 1: Key Phase I Metabolites of Boldenone in Different Animal Species
| Metabolite | Species Detected In | Metabolic Reaction | Reference |
| 17α-Boldenone | Bovine, Equine | Epimerization | ugent.bersc.org |
| Androst-1,4-diene-3,17-dione (ADD) | Bovine, Camel | Oxidation | ugent.beicar.org.in |
| 16-Hydroxylated metabolites | Equine | Hydroxylation | rsc.org |
| 6-OH-17β-Boldenone | Bovine | Hydroxylation | ugent.be |
| 6-OH-ADD | Bovine | Hydroxylation | ugent.be |
| 5β-Androst-1-en-17β-ol-3-one | Bovine | Reduction | dss.go.th |
| Hydroxyandrosta-1,4-diene-3,17-dione | Camel | Hydroxylation, Oxidation | icar.org.inicar.org.in |
| 17-Hydroxy-androsta-1-en-3-one | Camel | Reduction | icar.org.inicar.org.in |
Identification and Characterization of Phase II Conjugates (e.g., Glucuronides, Sulfates, Cysteine/NAC Conjugates)
Phase II metabolism involves the conjugation of Boldenone and its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugates are glucuronides and sulfates.
In bovine urine, both 17α- and 17β-boldenone are detected as conjugates. acs.org The presence of 17β-boldenone conjugates in the urine of veal calves is considered evidence of illegal treatment. ugent.be
In equine urine, both glucuronide and sulfate (B86663) conjugates of Boldenone and its epimer have been identified. rsc.orgscience.gov Specifically, 17α-boldenone is found mainly in the glucuronide fraction, while 17β-boldenone is predominantly excreted as a sulfate conjugate. rsc.org The detection of intact sulfate conjugates has been a significant advancement in equine doping control. rsc.org
Recent studies have also identified novel cysteine and N-acetylcysteine (NAC) conjugates of boldione, a precursor of Boldenone. rsc.org These findings suggest a new metabolic pathway for Boldenone-related steroids and may serve as long-term biomarkers. rsc.org Up to 90% of excreted metabolites can be in conjugated forms, highlighting the importance of this pathway. rsc.orgunimi.it
Comparative Metabolism Across Species
The metabolism of Boldenone exhibits significant variability across different species, which has important implications for drug testing and regulation.
Bovine vs. Equine: While both species produce 17α-boldenone as a major metabolite, the presence of 16-hydroxylated metabolites is a specific characteristic of equine metabolism. rsc.org Furthermore, the primary form of conjugation for 17β-boldenone appears to differ, with sulfates being more prominent in horses. rsc.org
Animal vs. Human: In humans, the main metabolites include 5β-androst-1-en-17β-ol-3-one and its derivatives. rsc.orgunimi.itnih.gov In contrast, 17α-boldenone is the primary metabolite in the urine of horses and cattle. rsc.org This highlights a fundamental difference in the stereospecificity of the enzymes involved in Boldenone metabolism between these species.
Pigs: Pigs lack the enzyme to convert 17β-steroids into their 17α-epimers, meaning 17α-boldenone is not found in this species. ugent.be
These species-specific differences underscore the necessity of developing tailored detection methods for each animal model. rsc.org
Table 2: Comparative Overview of Boldenone Metabolism
| Feature | Bovine | Equine | Porcine | Human | Reference |
| Major Urinary Metabolite | 17α-Boldenone | 17α-Boldenone | 17β-Boldenone | 5β-androst-1-en-17β-ol-3-one | ugent.bersc.org |
| Presence of 16-OH Metabolites | No | Yes | Not Reported | No | rsc.org |
| 17α-Epimer Formation | Yes | Yes | No | Yes (minor) | ugent.bersc.org |
| Primary Conjugation of 17β-Bol | Glucuronides/Sulfates | Sulfates | Not Known | Glucuronides | ugent.bersc.org |
Investigation of Long-Term Metabolite Markers for Detection Window Extension
The long undecylenate ester of Boldenone Cypionate results in a slow release and extended detection window. swolverine.com However, identifying long-term metabolites is crucial for further extending this window.
Metabolites with higher hydrophobicity tend to have a slower release into the bloodstream, leading to prolonged detection periods at low concentrations. rsc.org The recently discovered cysteine and N-acetylcysteine (NAC) conjugates of boldione are considered promising long-term biomarkers. rsc.org These phase II metabolites are stable and can be traced long after administration. rsc.org
In humans, boldenone and epiboldenone (B1247200) sulfates have been identified as potential long-term markers. nih.govresearchgate.net Although they represent a small fraction of the administered dose, they can be detected in urine when the concentrations of the major metabolites have returned to baseline levels. nih.gov
In Vitro Metabolic Investigations and Enzymatic Characterization
In vitro studies using liver preparations are essential for elucidating the specific metabolic pathways and enzymes involved in Boldenone biotransformation without the complexities of a whole-animal model.
Hepatic Microsomal and Subcellular Fraction Studies
Studies using bovine liver microsomes and isolated hepatocytes have been crucial in identifying key metabolites. ugent.bedss.go.th Microsomal incubations primarily produce androst-1,4-diene-3,17-dione (ADD), while isolated hepatocytes also yield 6-OH-17β-boldenone and 6-OH-ADD. ugent.be The formation of 6β-hydroxy-17β-boldenone in the presence of NADPH in liver post-mitochondrial and microsomal fractions suggests the involvement of cytochrome P450-dependent enzymes. researchgate.net
In camel liver microsomes , incubation with Boldenone has led to the identification of six phase I metabolites, including three monohydroxylated forms and ADD. icar.org.infao.orgicar.org.in These studies demonstrate that hydroxylation is a major metabolic pathway for Boldenone in this species. icar.org.in
These in vitro systems allow for a controlled investigation of the enzymatic reactions, providing a clearer picture of the initial steps of Boldenone metabolism. ugent.bedss.go.thicar.org.in
Microbial Biotransformation in Ex Vivo Biological Matrices (e.g., Feces, Urine)
Microbial activity plays a significant role in the transformation of boldenone in biological matrices like feces and urine. Studies have shown that microorganisms present in these matrices can lead to the formation of various boldenone metabolites.
In bovine feces, high rates of conversion to Δ1-steroids have been observed, suggesting significant microbial activity. kcl.ac.uk This de novo synthesis of boldenone and its metabolites can occur naturally in cattle feces, which complicates the interpretation of urine tests that may be contaminated with fecal matter. researchgate.netmdpi.comresearchgate.net Research has demonstrated that the microbial enzymatic reduction of androsta-1,4-diene-3,17-dione (B159171) (ADD) can produce boldenone. ugent.be For instance, certain Mycobacterium species possess 1-ene-steroid reductase and 17-keto steroid reductase, which are involved in these bioconversions. ugent.be
Similarly, microbial activity in equine feces and urine can result in the 1-dehydrogenation of anabolic-androgenic steroid precursors, leading to the formation of boldenone. kcl.ac.uknih.gov This has been demonstrated through incubation studies with labeled steroid precursors. kcl.ac.uknih.gov The formation of boldenone in voided urine can be a result of microbial action, which is a complicating factor in doping control in equine sports. researchgate.netrsc.org The identification of specific microbial metabolites, such as Δ1-progesterone, is being investigated as a potential biomarker to differentiate between microbial formation and exogenous administration of boldenone. kcl.ac.uknih.gov
The biotransformation of steroids by various microorganisms, including fungi like Rhizopus stolonifer and Fusarium lini, has been a subject of study for decades. ju.edu.jo These microorganisms can perform oxidations, reductions, and other modifications on steroid substrates. ju.edu.jo The potential for feed-borne fungi to metabolize phytosterols (B1254722) into boldenone precursors and boldenone itself has also been described, highlighting a non-endogenous, non-administrative source of boldenone in cattle. ugent.be
Excretion Profiles and Metabolite Distribution in Different Non-Human Biological Matrices
The excretion and distribution of boldenone and its metabolites vary significantly across different animal species and biological matrices. ugent.bersc.org
Urinary Excretion Dynamics and Metabolite Ratios
Urine is the most common matrix for analyzing boldenone metabolites. ugent.bersc.orgnih.gov Following administration of boldenone esters, a variety of metabolites are excreted in the urine. researchgate.net
In cattle, 17α-boldenone is the major metabolite found in urine. ugent.bewur.nl Other metabolites identified include 17β-boldenone, androstadienedione (ADD), and 5β-androst-1-en-17β-ol-3-one. ugent.bersc.org The presence of conjugated forms of 17β-boldenone in calf urine is considered proof of illegal treatment. ugent.beresearchgate.net The ratio of different metabolites can be an important indicator. For instance, in some cases, high levels of ADD are found alongside 17α-boldenone. ugent.be
In horses, studies have shown that 17α-boldenone is the primary metabolite in the glucuronide fraction of urine, while 17β-boldenone is the main metabolite in the sulfoconjugate fraction. rsc.org Unlike in other species, 16-hydroxylated metabolites have also been identified in horses. rsc.org
The table below provides an overview of the primary urinary metabolites of boldenone in different non-human species.
| Species | Primary Urinary Metabolites |
| Cattle | 17α-boldenone, 17β-boldenone, Androsta-1,4-diene-3,17-dione (ADD), 5β-androst-1-en-17β-ol-3-one |
| Horse | 17α-boldenone (glucuronide), 17β-boldenone (sulfate), 16-hydroxylated metabolites |
Fecal Excretion Profiles and Microbial Contributions
Fecal excretion of boldenone metabolites shows a different profile compared to urine. ugent.be In cattle, 17α-boldenone and 5β-androst-1-en-17β-ol-3-one are the predominant metabolites in feces, while 17β-boldenone and ADD are often not detected. ugent.be This differs from urine, where hydroxylated and oxidized products can be found. ugent.be
The table below summarizes the main fecal metabolites of boldenone in cattle.
| Species | Primary Fecal Metabolites | Microbial Contribution |
| Cattle | 17α-boldenone, 5β-androst-1-en-17β-ol-3-one | Significant de novo synthesis and transformation |
Metabolite Presence in Hair, Plasma, Blood, and Tissue Samples
Boldenone and its metabolites can also be detected in other biological matrices, which can be useful for long-term detection. mdpi.comrsc.org
Hair analysis is an attractive option for detecting anabolic steroid abuse due to a prolonged detection window. mdpi.comresearchgate.net Boldenone undecylenate and other testosterone (B1683101) esters can be detected in bovine hair. researchgate.net In routine testing, boldenone has been identified in hair samples, with concentrations varying widely. researchgate.net
Plasma and blood can also be analyzed for boldenone and its metabolites. rsc.org Methods have been developed for the detection and quantification of boldenone in whole blood. researchgate.net The slow release of more hydrophobic metabolites into the bloodstream can result in long detection periods at low concentrations. rsc.org
Tissue samples , such as muscle, liver, and bile, are also matrices where boldenone and its metabolites can be found. rsc.orgwur.nlresearchgate.net In broiler chicks treated with boldenone, degenerative changes were observed in liver and kidney tissues. researchgate.net The detection of steroid esters in alleged injection sites has been a long-standing analytical approach. wur.nl
The following table indicates the presence of boldenone and its metabolites in various non-urinary and non-fecal biological matrices.
| Biological Matrix | Detected Compounds |
| Hair | Boldenone, Boldenone undecylenate, other testosterone esters |
| Plasma/Blood | Boldenone, Boldenone metabolites |
| Tissue (Muscle, Liver, Bile) | Boldenone, Boldenone metabolites |
Pharmacodynamic Investigations of Boldenone Cypionate at the Molecular and Cellular Level
Androgen Receptor Interaction and Binding Kinetics
Like other anabolic-androgenic steroids (AAS), Boldenone (B1667361) is an agonist of the androgen receptor (AR). wikipedia.org The binding of Boldenone to the AR is a critical initiating step for its anabolic and androgenic effects. acdaegypt.comnih.gov This interaction leads to the translocation of the receptor-ligand complex into the cell nucleus, where it binds to specific DNA sequences, thereby modulating the transcription of target genes. nih.gov While specific binding affinity data for Boldenone Cypionate is not extensively detailed in the provided results, it is known that Boldenone itself possesses mainly anabolic activity with low androgenic potency. wikipedia.org The binding affinity of nandrolone (B1676933), a related compound, to the androgen receptor is greater than that of testosterone (B1683101), which may offer some comparative insight. nih.gov
It's important to note that the effects of androgens can be modulated at the cellular level by steroid-converting enzymes within target tissues. nih.gov For instance, testosterone is converted to the more potent dihydrotestosterone (B1667394) (DHT) by 5α-reductase in certain tissues. nih.govnih.gov In contrast, the 5α-reduced metabolite of 19-nortestosterone (nandrolone) has a weaker affinity for the androgen receptor than the parent compound. nih.govnih.gov This differential metabolism in various tissues, such as skeletal muscle versus androgenic tissues, contributes to the dissociation between anabolic and androgenic effects. nih.gov
Modulation of Gene Expression in Specific Cell Types (e.g., Myoblasts, Muscle Cells)
The interaction of Boldenone with the androgen receptor directly influences gene expression in target cells, including myoblasts and mature muscle cells. dovepress.comrsc.org This genomic action is a primary mechanism through which AAS, including Boldenone, promote muscle growth. nih.gov Upon binding to the AR and translocating to the nucleus, the complex enhances the transcription of genes associated with anabolic processes. nih.gov
Studies have shown that AAS can induce changes in gene expression in muscle cells, which contributes to muscle hypertrophy. dovepress.com This includes the upregulation of genes involved in protein synthesis and potentially the retention of myonuclei, which could lead to long-term adaptations in muscle tissue. dovepress.com Research on calves has demonstrated that a set of 12 genes known to respond to androgens in other mammals showed altered expression following anabolic treatment, highlighting the feasibility of using gene expression analysis to understand the molecular effects of these compounds. rsc.org Furthermore, AAS can influence the expression of atrophy-related genes, contributing to an anti-catabolic effect. nih.gov
Influence on Cellular Protein Synthesis and Degradation Pathways
A key pharmacodynamic effect of Boldenone is its ability to stimulate protein synthesis and inhibit protein degradation. usada.orgwikipedia.orgacdaegypt.com This net positive protein balance is fundamental to its muscle-building properties. acdaegypt.com The stimulation of protein synthesis is a direct consequence of the androgen receptor-mediated upregulation of gene transcription for proteins involved in muscle growth and repair. acdaegypt.comdovepress.com
In addition to promoting synthesis, AAS can also reduce protein breakdown. nih.govdovepress.com One proposed mechanism for this anti-catabolic effect is the displacement of glucocorticoids from their receptors. dovepress.com Glucocorticoids are known to promote protein degradation, so their inhibition would lead to a net increase in protein accretion. dovepress.com The genomic and non-genomic actions of AAS contribute to the inhibition of catabolic pathways, such as the FOXO pathway, and the activity of atrophy-related genes. nih.gov
Interaction with Intracellular Signaling Cascades
Animal studies have indicated that AAS can modulate several neurotransmitter systems in the brain. researchgate.netfrontiersin.org Chronic administration of a cocktail of AAS, including a boldenone derivative, has been shown to decrease the density of serotonin (B10506) 5-HT1A and 5-HT1B receptors in the anterior hypothalamus of hamsters. diva-portal.org Conversely, an upregulation of 5-HT2 receptor density has been observed in the nucleus accumbens shell of rats treated with nandrolone decanoate. nih.gov These alterations in the serotonergic system, which is involved in regulating mood and behavior, may underlie some of the behavioral effects associated with AAS use. diva-portal.orgnih.gov
The dopaminergic system is also affected. AAS administration has been linked to an increase in D2-ir (dopamine D2 receptor-immunoreactive) cells in certain brain regions of hamsters. nih.gov Furthermore, AAS may influence the glutamatergic system, as some effects are thought to be mediated through the stimulation of presynaptic nicotinic acetylcholine (B1216132) receptors, leading to the release of glutamate, among other neurotransmitters. nih.gov
Table 1: Effects of Anabolic-Androgenic Steroids on Neurotransmitter Systems in Animal Models
| Neurotransmitter System | Compound(s) | Animal Model | Brain Region | Observed Effect | Citation |
| Serotonergic | Testosterone cypionate, nandrolone, boldenone undecylenate | Hamster | Anterior Hypothalamus | Decreased 5-HT1A and 5-HT1B receptor density | diva-portal.org |
| Serotonergic | Nandrolone decanoate | Rat | Nucleus Accumbens Shell | Upregulated 5-HT2 receptor density | nih.gov |
| Dopaminergic | Testosterone cypionate, nandrolone, boldenone | Hamster | Latero-anterior hypothalamus | Increased D2-ir cells | nih.gov |
| Glutamatergic | Boldenone | Animal models | Not specified | Implied release via nicotinic receptor stimulation | nih.gov |
Boldenone has been shown to alter the activity of certain enzymes. Notably, it can increase the activity of acetylcholinesterase (AChE). nih.gov This effect suggests an involvement of the cholinergic system, potentially through the stimulation of presynaptic nicotinic acetylcholine receptors, which could in turn influence the release of various neurotransmitters. nih.gov However, another study in rats reported a significant decrease in AChE levels in the cortex of rats treated with boldenone. nih.gov The reasons for these conflicting findings are not immediately clear from the provided information and may depend on the specific experimental conditions.
Boldenone administration has been demonstrated to modulate redox pathways, particularly the glutathione (B108866) system. nih.govresearchgate.net Studies in rats have shown that treatment with boldenone can lead to a significant decrease in the levels of reduced glutathione (GSH) in both the cortex and testes. nih.govresearchgate.net This is often accompanied by an increase in lipid peroxidation, as indicated by elevated malondialdehyde (MDA) levels. nih.govimrpress.com
The glutathione system, which includes glutathione peroxidase (GPx), glutathione S-transferase (GST), and glutathione reductase (GR), is a crucial component of the cellular antioxidant defense mechanism. Research has indicated that long-term administration of lower doses of boldenone is associated with changes in the glutathione system, including reduced activities of GPx, GR, and GST. researchgate.net Furthermore, boldenone has been shown to downregulate the expression of peroxiredoxins (PRDX1 and PRDX2), which are also involved in maintaining the thiol-disulfide balance. imrpress.com These findings collectively suggest that boldenone can induce oxidative stress by depleting key antioxidant molecules and enzymes.
Table 2: Effects of Boldenone on Redox Pathway Components in Rats
| Component | Tissue | Effect | Citation |
| Reduced Glutathione (GSH) | Cortex | Significant decrease | nih.gov |
| Reduced Glutathione (GSH) | Testes | Decreased levels | researchgate.net |
| Reduced Glutathione (GSH) | Serum | Significant decrease | imrpress.com |
| Malondialdehyde (MDA) | Cortex | Significant increase | nih.gov |
| Malondialdehyde (MDA) | Serum | Significant increase | imrpress.com |
| Glutathione Peroxidase (GPx) | Liver | Reduced activity (long-term, lower dose) | researchgate.net |
| Glutathione S-transferase (GST) | Liver | Reduced activity (long-term, lower dose) | researchgate.net |
| Glutathione Reductase (GR) | Liver | Reduced activity (long-term, lower dose) | researchgate.net |
| Peroxiredoxin 1 (PRDX1) | Endothelial cells | Downregulation | imrpress.com |
| Peroxiredoxin 2 (PRDX2) | Endothelial cells | Downregulation | imrpress.com |
Applications in Forensic Toxicology and Anti Doping Research
Development of Detection Thresholds and Reference Ranges
The World Anti-Doping Agency (WADA) establishes Minimum Required Performance Levels (MRPLs) to ensure that all accredited laboratories can detect prohibited substances uniformly. wada-ama.org For boldenone (B1667361), the MRPL is set at 5 ng/mL in urine. shu.ac.uk This is higher than the general MRPL of 2 ng/mL for most other anabolic androgenic steroids (AAS). shu.ac.uk The MRPL is not a threshold for a positive test but a minimum analytical performance standard for laboratories. wada-ama.org An Adverse Analytical Finding (AAF) can still be reported for concentrations below this level. wada-ama.org
WADA technical documents provide specific instructions for handling boldenone findings. For instance, urinary concentrations of boldenone or its metabolites estimated between 5 ng/mL and 30 ng/mL (adjusted for specific gravity if greater than 1.020) require further investigation by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) to confirm an exogenous origin. sportsintegrityinitiative.comwada-ama.org Findings below 5 ng/mL are typically reported as Atypical Findings (ATF), pending further analysis or investigation, unless GC-C-IRMS analysis conclusively proves the substance came from an external source. wada-ama.org
Research has also focused on establishing reference ranges for endogenous steroids to help identify abnormal profiles. One study in a Norwegian/Danish population found the δ13CVPDB values for endogenous steroids ranged from -21.7‰ to -26.8‰. nih.gov This provides a baseline against which to compare the values of seized preparations, which are often more depleted in 13C. nih.gov
Strategies for Differentiating Endogenous from Exogenous Origins
A significant challenge in boldenone testing is distinguishing between administration of an exogenous product like boldenone cypionate and the natural (endogenous) presence of the compound. rsc.orgresearchgate.net Boldenone is known to be produced endogenously in intact male horses and can be formed by microbial activity in the gastrointestinal tract or during sample storage, complicating anti-doping controls. rsc.orgkcl.ac.uk In humans, trace amounts of boldenone and its primary metabolite, 5β-androst-1-en-17β-ol-3-one (B1164880) (BM1), may be present without any external administration. rsc.org
The definitive method to differentiate between endogenous and exogenous sources is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) . dshs-koeln.deresearchgate.net This technique measures the carbon isotope ratio (¹³C/¹²C) of the detected steroid. nih.govresearchgate.net Pharmaceutical preparations of boldenone are typically synthesized from plant sterols, resulting in a different, more depleted ¹³C signature compared to steroids produced naturally within the human body. researchgate.netnih.govdshs-koeln.de
Exogenous Boldenone : Studies of seized boldenone preparations show carbon isotope ratio (CIR) values ranging from -26.7‰ to -32.0‰. nih.govnih.gov
Endogenous Steroids : The CIR for naturally produced steroids in humans typically falls in a less depleted range. nih.govdshs-koeln.de
While IRMS is the gold standard, its complexity and cost have driven research into other strategies. researchgate.net These include:
Longitudinal Steroid Profiling : Monitoring an athlete's urinary steroid profile over time can help establish a personal baseline, making it easier to spot deviations caused by doping. dshs-koeln.de
Metabolite Ratios : In cattle, ratios of conjugated to unconjugated boldenone have been explored as a potential, though not definitive, marker. researchgate.net
Biomarkers of Microbial Activity : One study suggested that detecting D8-Δ1-progesterone could serve as a biomarker for microbial conversion of other steroids into boldenone, helping to distinguish this from direct administration. kcl.ac.uk
However, research has shown that the bacterial activity capable of producing boldenone precursors is a common feature in the human intestinal tract, making longitudinal profiling and fecal incubation tests potentially questionable for verification. dshs-koeln.de Therefore, GC-C-IRMS remains the only reliable and accepted method to confirm the exogenous origin of a boldenone finding. dshs-koeln.deresearchgate.net
Identification of Novel and Persistent Biomarkers for Prolonged Detection Windows
Due to the long undecylenate ester attached to this compound, the parent compound and its metabolites can be detected for extended periods. swolverine.comteletest.ca The detection window in urine can be up to six months, while it is shorter in blood (up to five weeks). steroids-warehouse.com Hair analysis offers the longest detection window, potentially identifying use up to a year prior, depending on the length of the hair sample. steroids-warehouse.comdnalegal.comwaters.com
Research focuses on identifying long-term metabolites that can extend this detection window even further. While boldenone and its main metabolite, BM1, are the primary targets, other minor, more persistent metabolites are of interest. researchgate.net
One study identified sulphated metabolites of boldenone in human urine. researchgate.net Although these metabolites represented less than 1% of the administered dose, they were still detectable when the concentrations of the major metabolites had fallen to levels consistent with endogenous production. researchgate.net This suggests that monitoring for such minor, persistent sulphated metabolites could be a viable strategy for prolonging the detection window. researchgate.net The persistence of metabolites like 1,4-dienedione, formed during the breakdown of boldenone, is a key reason for the long detection window associated with boldenone esters. swolverine.com
Detection Windows for Boldenone by Sample Type
| Sample Type | Approximate Detection Window | Reference(s) |
|---|---|---|
| Urine | Up to 6 months | teletest.casteroids-warehouse.com |
| Blood | Up to 5 weeks | steroids-warehouse.com |
| Hair | Up to 12 months | dnalegal.comwaters.com |
Method Validation for Anti-Doping and Food Safety Laboratories
The reliable detection of this compound and its metabolites requires robust and validated analytical methods. These methods are crucial for both anti-doping efforts and food safety, where boldenone may be used illegally as a growth promoter in cattle. rsc.orgresearchgate.netnih.gov
The most common and effective analytical techniques are hyphenated chromatographic methods, particularly:
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
These methods are used for both initial screening and confirmation analyses. rsc.orgnih.gov Method validation is performed according to international standards, such as those from the European Commission (Decision 2002/657/EC) and WADA. researchgate.netscielo.br Validation parameters typically include specificity, recovery, limit of detection (LOD), decision limit (CCα), detection capability (CCβ), precision, and accuracy. researchgate.netnih.govscielo.br
A review of chromatographic techniques found that urine is the most frequently analyzed matrix, and solid-phase extraction (SPE) is the predominant sample preparation technique. nih.govresearchgate.net Validation studies for GC-MS and LC-MS/MS methods report high selectivity, with no interfering peaks at the retention times of the target analytes, and achieve the low limits of detection required by regulatory bodies. researchgate.netnih.gov For example, one LC-MS/MS method for red meat tissue was validated with a decision limit (CCα) of 0.5 μg/kg and a detection capability (CCβ) of 0.6 μg/kg. scielo.br
Challenges Posed by Matrix Interference and Endogenous Structural Analogs
The analysis of boldenone is complicated by several factors inherent to the biological samples being tested. rsc.orgresearchgate.net
Matrix Interference : Biological matrices like urine, blood, and tissue are incredibly complex, containing thousands of compounds. rsc.orgshu.ac.uk During sample preparation and analysis, these other compounds can interfere with the detection of the target analyte, a phenomenon known as matrix effect. This can suppress or enhance the signal of boldenone or its metabolites, leading to inaccurate quantification or false negatives. shu.ac.uk Crude extraction methods designed to capture a broad range of substances can exacerbate this issue. shu.ac.uk To mitigate this, advanced clean-up procedures like solid-phase extraction (SPE) and immunoaffinity chromatography are often employed. researchgate.netresearchgate.net
Endogenous Structural Analogs : The human body naturally produces a wide array of steroids with structures very similar to boldenone. rsc.orgresearchgate.net Key examples include testosterone (B1683101) and androstenedione (B190577). researchgate.net The presence of these structural analogs at much higher concentrations can make it difficult to chromatographically separate and accurately identify the trace amounts of boldenone or its metabolites that may indicate doping. rsc.org This structural similarity necessitates the use of highly selective analytical techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) to confidently distinguish boldenone from these endogenous compounds. shu.ac.ukresearchgate.net The challenge is further compounded by the fact that some of these analogs, like androstadienedione (boldione), may also be produced endogenously. ugent.benih.gov
Emerging Research Directions and Methodological Innovations
Advancements in Ultra-Sensitive and Miniaturized Detection Techniques
The pursuit of detecting increasingly minute quantities of boldenone (B1667361) cypionate and its metabolic byproducts has spurred significant progress in analytical technology. The primary objectives are to prolong the detection window after administration and to effectively analyze smaller sample volumes.
A significant area of development lies in the refinement of mass spectrometry (MS) techniques. High-resolution mass spectrometry (HRMS), especially when coupled with gas chromatography (GC) or liquid chromatography (LC), has become an indispensable tool in anti-doping laboratories. Technologies such as Orbitrap and time-of-flight (TOF) mass spectrometry deliver outstanding mass accuracy and resolution, enabling the definitive identification of target compounds within complex biological matrices. For example, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful method used to differentiate between endogenous and exogenous steroids by analyzing their carbon isotope ratios.
Furthermore, a notable trend is the move towards the miniaturization of analytical systems. Microfluidic devices, often termed "lab-on-a-chip" systems, present the potential for swift, on-site sample screening. These devices consolidate sample preparation, separation, and detection onto a single, compact platform, thereby minimizing reagent use and analysis duration. While still a developing field for steroid analysis, the integration of immunoassays and other detection methods on microfluidic platforms represents a promising future direction.
Recent research has also concentrated on enhancing sample preparation methods to boost sensitivity. The application of novel sorbents for solid-phase extraction (SPE) and the creation of microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), facilitate the efficient pre-concentration of analytes from biological fluids, consequently heightening the sensitivity of subsequent analytical tests.
Exploration of Undiscovered Metabolic Pathways and Novel Metabolites
A comprehensive grasp of a xenobiotic's metabolism is fundamental for its effective detection. Researchers are persistently investigating the metabolic pathways of boldenone cypionate to pinpoint long-lasting metabolites that can act as biomarkers of its use. While the principal metabolites of boldenone are established, the quest for uncharacterized or "novel" metabolites remains an active field of study.
In vitro experiments utilizing liver microsomes and other tissue preparations from various species are pivotal in clarifying metabolic pathways. These studies aid in identifying the specific enzymes responsible for the biotransformation of this compound and can forecast potential metabolites that might be discovered in vivo. For instance, research has identified 5β-androst-1-en-17β-ol-3-one (B1164880) and 5β-androst-1-en-3α,17β-diol as key metabolites across different animal species.
The utility of high-resolution mass spectrometry is again highlighted in this area. By contrasting the metabolic profiles of control and treated animals, scientists can isolate unique signals that correspond to potential new metabolites. The fragmentation patterns of these signals in tandem mass spectrometry (MS/MS) experiments yield structural details that assist in their identification. The discovery of novel, long-lasting metabolites has the potential to substantially extend the detection period for boldenone administration.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biomarker Discovery in Non-Human Samples
"Omics" technologies, which offer a global view of the molecules within a biological system, are being progressively employed in anti-doping science. Metabolomics and proteomics, in particular, provide a potent strategy for uncovering new biomarkers of this compound use that extend beyond the direct detection of the drug or its immediate metabolic products.
Metabolomics focuses on the identification and quantification of the complete set of small-molecule metabolites within a biological sample. By comparing the metabolomes of treated and untreated animals, researchers can identify broader metabolic disturbances caused by the administration of this compound. These alterations in the metabolic profile can function as indirect biomarkers of exposure. For example, changes in the steroid profile, lipid metabolism, or amino acid pathways could signify the use of an anabolic agent.
Proteomics, the extensive study of proteins, can also unveil biomarkers of this compound use. It can detect changes in the expression levels of specific proteins in response to the drug. For instance, proteins involved in muscle development, stress responses, or hormonal signaling pathways might be altered. Two-dimensional gel electrophoresis (2-DE) and mass spectrometry-based methods are frequently used to pinpoint these differentially expressed proteins.
The integration of data from various omics platforms—a "multi-omics" approach—can furnish a more holistic understanding of the biological response to this compound and enhance the probability of discovering robust and dependable biomarkers.
Development of Standardized Reference Materials and Certified Reference Methods
The accuracy and inter-laboratory comparability of analytical results are of utmost importance in anti-doping testing. This is accomplished through the utilization of standardized reference materials and certified reference methods.
A reference material (RM) is a substance with one or more property values that are sufficiently homogeneous and well-established to be used for calibrating an apparatus, assessing a measurement method, or assigning values to other materials. A certified reference material (CRM) is a reference material that has been characterized by a metrologically valid procedure for one or more of its properties, and is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.
The creation of CRMs for this compound and its primary metabolites is vital for guaranteeing the quality of analytical measurements. These materials are produced by national metrology institutes and other authorized entities and undergo stringent characterization to confirm their purity and stability.
In tandem with CRMs, certified reference methods serve as a benchmark for analytical procedures. These methods are subjected to a rigorous validation process to prove their accuracy, precision, and robustness. By employing CRMs and adhering to certified reference methods, laboratories can ensure their results are dependable and comparable to those of other laboratories globally, which is crucial for the harmonization of anti-doping controls.
Q & A
Basic: What are the critical safety protocols for handling Boldenone Cypionate in laboratory settings?
Answer:
this compound is classified as a health hazard (GHS08) with potential carcinogenic (H351), reproductive toxic (H360-H362), and aquatic environmental risks (H412) . Key safety measures include:
- PPE Requirements : Wear protective gloves, clothing, eye/face protection, and avoid inhalation of dust/mist (P260, P280) .
- Exposure Control : Prohibit eating/drinking during use (P270) and prevent environmental release (P273) .
- Emergency Procedures : For inhalation, provide fresh air; for eye contact, rinse with water for several minutes .
- Storage : Store away from ignition sources and prevent leakage into waterways .
Basic: What analytical challenges arise when detecting this compound residues in biological samples?
Answer:
Key challenges include:
- Substrate Selection : Contradictory results may arise depending on the starting substrate (e.g., tissue vs. serum) and collection methods .
- Metabolite Interference : Metabolically similar steroids (e.g., androsta-1,4-diene-3,17-dione) can cross-react, requiring advanced separation techniques like HPLC-MS/MS .
- Sensitivity Limits : Low residue concentrations demand high-precision instrumentation and validation against standardized protocols .
Advanced: How can researchers design longitudinal studies to assess this compound’s chronic effects?
Answer:
- Variables : Define independent variables (dosage, administration frequency) and dependent variables (biomarker levels, histopathological changes) .
- Control Groups : Include placebo and baseline measurements to isolate compound-specific effects .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and obtain institutional review board (IRB) approval for animal/human studies .
Advanced: What methodologies are appropriate for evaluating this compound’s ecological impact?
Answer:
- Aquatic Toxicity Assays : Conduct OECD Test Guideline 211 (Daphnia magna reproduction test) to assess H412 hazards .
- Bioaccumulation Studies : Measure partition coefficients (log P) and persistence in sediment/water systems .
- Modeling : Use fugacity models to predict environmental fate and long-term exposure risks .
Advanced: How can conflicting data on Boldenone Cypione’s pharmacokinetics be resolved?
Answer:
- Statistical Reconciliation : Apply multivariate analysis to identify confounding variables (e.g., interspecies metabolic differences) .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS) and independent labs .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify consensus trends .
Advanced: What experimental approaches differentiate this compound from its precursors and metabolites?
Answer:
- Chromatographic Separation : Use reverse-phase HPLC with UV/Vis detection to isolate this compound from androsta-dione derivatives .
- Isotopic Labeling : Track metabolic pathways via ¹⁴C-labeled compounds in in vitro hepatocyte models .
- Immunoassay Specificity : Validate antibody cross-reactivity profiles using competitive ELISA .
Basic: What regulatory standards govern this compound disposal in laboratory waste?
Answer:
- Compliance : Follow GHS guidelines and local regulations (e.g., EPA) for hazardous waste disposal .
- Documentation : Maintain records of waste volume, handling methods, and disposal certificates .
- Containment : Use chemically resistant containers to prevent leaching into ecosystems .
Advanced: How can PICOT criteria improve hypothesis framing for this compound toxicity studies?
Answer:
- Population (P) : Specify model organisms (e.g., Sprague-Dawley rats) or cell lines.
- Intervention (I) : Define administration routes (oral, intramuscular).
- Comparison (C) : Use vehicle controls or analogous steroids (e.g., testosterone cypionate).
- Outcome (O) : Quantify endpoints (e.g., tumor incidence, hormonal disruption).
- Time (T) : Establish study duration (acute vs. chronic) .
Advanced: What validation parameters are critical for this compound analytical methods?
Answer:
- Specificity : Demonstrate no interference from matrix components or metabolites .
- Accuracy/Precision : Achieve ≤15% CV for intra-/inter-day reproducibility .
- Linearity : Validate over a concentration range covering expected residues (e.g., 1–100 ng/mL) .
- Limit of Detection (LOD) : Establish via signal-to-noise ratios ≥3:1 .
Advanced: How does this compound’s stability under varying storage conditions affect experimental reproducibility?
Answer:
- Temperature Sensitivity : Conduct accelerated degradation studies at 4°C, 25°C, and 40°C to assess shelf life .
- Light Exposure : Test photostability under UV/visible light using amber vs. clear vials .
- Solvent Compatibility : Evaluate solubility and degradation in common solvents (e.g., DMSO, ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
